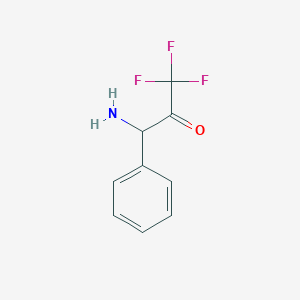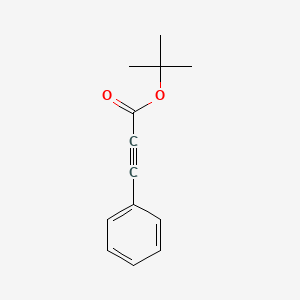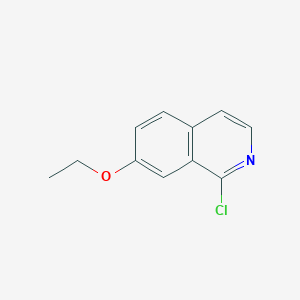
1-Chloro-7-ethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-7-ethoxyisoquinoline is a chemical compound belonging to the isoquinoline family, which is characterized by a fusion of a benzene ring and a pyridine nucleus. Isoquinolines are known for their stability and unique reactivity, making them valuable in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-ethoxyisoquinoline typically involves the chlorination and ethoxylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with ethyl chloroformate in the presence of a base, followed by chlorination using thionyl chloride .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method reduces the reaction time and minimizes the use of harmful solvents, aligning with green chemistry principles .
化学反応の分析
Types of Reactions: 1-Chloro-7-ethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are used under reflux conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted isoquinolines.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
科学的研究の応用
1-Chloro-7-ethoxyisoquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 1-Chloro-7-ethoxyisoquinoline involves its interaction with cellular components, leading to various biological effects. It targets specific enzymes and proteins, disrupting their normal function. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
類似化合物との比較
- 1-Chloro-7-fluoro-4-ethoxyisoquinoline
- 7-Chloroquinoline derivatives
Comparison: 1-Chloro-7-ethoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Chloro-7-fluoro-4-ethoxyisoquinoline, it exhibits different reactivity and biological activity profiles, making it suitable for specialized applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and researchers.
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
1-chloro-7-ethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-9-4-3-8-5-6-13-11(12)10(8)7-9/h3-7H,2H2,1H3 |
InChIキー |
UVWAWQWYEQSWKI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
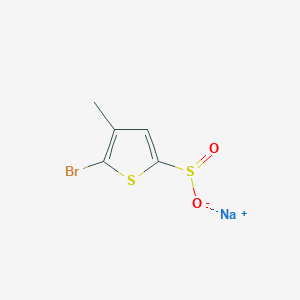
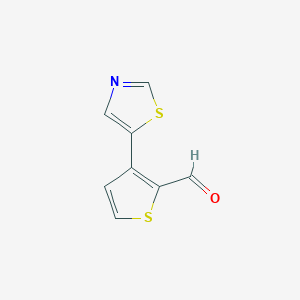
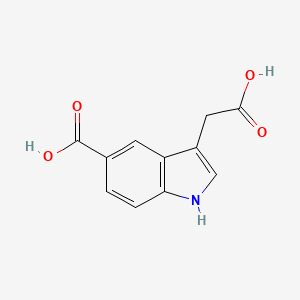
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
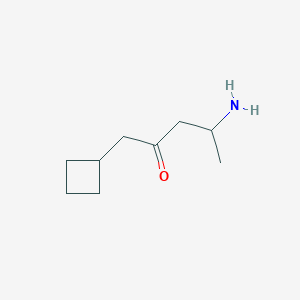
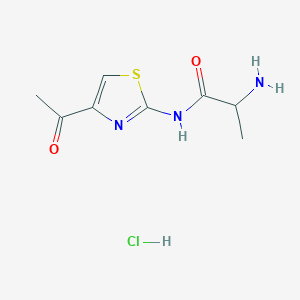


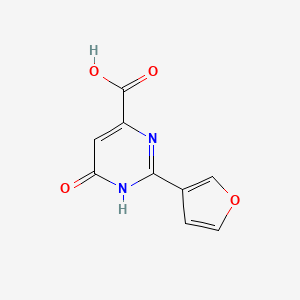
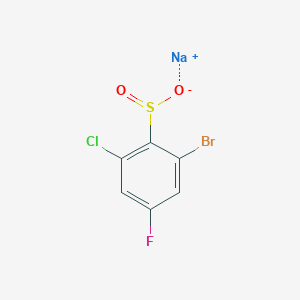
![3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)
